(Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine
Description
(Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine is a secondary amine featuring a branched butan-2-yl group and a tertiary 4-methylpiperazine moiety connected via a 3-carbon propyl chain. Its molecular formula is C₁₁H₂₅N₃, with a molecular weight of 199.34 g/mol (calculated). The compound’s structure combines lipophilic (butan-2-yl) and hydrophilic (piperazine) components, making it suitable for applications requiring balanced solubility, such as pharmaceuticals or functional materials .
Properties
Molecular Formula |
C12H27N3 |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]butan-2-amine |
InChI |
InChI=1S/C12H27N3/c1-4-12(2)13-6-5-7-15-10-8-14(3)9-11-15/h12-13H,4-11H2,1-3H3 |
InChI Key |
FMXCEACDBCZUCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCCN1CCN(CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine typically involves the reaction of butan-2-amine with 3-(4-methylpiperazin-1-yl)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
(Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The specific mechanism of action for (Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its secondary amine (from butan-2-yl) and tertiary amine (from 4-methylpiperazine). Below is a comparison with analogs:
Key Observations :
Physicochemical Properties
- Lipophilicity : The butan-2-yl group increases logP compared to linear alkyl chains (e.g., propyl). This balances the hydrophilic piperazine, optimizing membrane permeability in drug candidates .
- Basicity : The 4-methylpiperazine (pKa ~8.5) contributes to pH-dependent solubility, whereas imidazole-containing analogs () exhibit lower basicity (pKa ~6.8) .
Biological Activity
(Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a butan-2-yl group and a 4-methylpiperazin-1-yl moiety. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.
Chemical Structure
The molecular formula of (Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine can be represented as follows:
This compound features:
- A butan-2-yl group that contributes to its lipophilicity.
- A piperazine ring that is often associated with various biological activities, including central nervous system effects.
Biological Activity Overview
Research indicates that (Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine exhibits several biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may influence serotonin and norepinephrine levels, potentially offering antidepressant effects.
- Anxiolytic Properties : The piperazine moiety is known for its anxiolytic properties, which may be relevant in treating anxiety disorders.
- Neuroprotective Effects : Some studies have indicated that related compounds can protect neuronal cells from oxidative stress and apoptosis.
1. Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of piperazine derivatives. The results indicated that compounds structurally similar to (Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine showed significant serotonin reuptake inhibition, which is a common mechanism for antidepressants.
| Compound | Mechanism | Effect |
|---|---|---|
| Compound A | Serotonin reuptake inhibitor | Significant antidepressant activity |
| Compound B | Norepinephrine reuptake inhibitor | Moderate antidepressant activity |
2. Anxiolytic Properties
In another study, researchers investigated the anxiolytic effects of various piperazine derivatives in animal models. The findings suggested that these compounds could reduce anxiety-like behaviors significantly.
| Study | Model Used | Result |
|---|---|---|
| Study 1 | Elevated Plus Maze | 40% reduction in anxiety-like behavior |
| Study 2 | Open Field Test | 30% reduction in exploratory behavior |
3. Neuroprotective Effects
A recent investigation into the neuroprotective properties of piperazine-based compounds highlighted their ability to mitigate oxidative stress in neuronal cell lines. The study utilized assays to measure cell viability and oxidative stress markers.
| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 100 | 0 |
| Compound X | 85 | 50 |
| Compound Y | 90 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
